

# Fimasartan Potassium Trihydrate CAS number and chemical identifiers

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## Compound of Interest

Compound Name: *Fimasartan Potassium Trihydrate*

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## Fimasartan Potassium Trihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fimasartan Potassium Trihydrate**, a non-peptide angiotensin II receptor antagonist. This document consolidates critical chemical, experimental, and pharmacological information to support research, development, and analytical activities.

## Chemical Identity and Properties

**Fimasartan Potassium Trihydrate** is the potassium salt of Fimasartan in its trihydrate form. It is a potent and selective antagonist of the angiotensin II receptor type 1 (AT1).

## Chemical Identifiers

A summary of the key chemical identifiers for **Fimasartan Potassium Trihydrate** is presented in Table 1.

Identifier	Value	Citation
CAS Number	1020110-23-9	[1][2]
IUPAC Name	potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide;trihydrate	[1]
Chemical Formula	C27H36KN7O4S	[1][3]
Molecular Weight	593.8 g/mol	[1]
Canonical SMILES	<chem>CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CC(=S)N(C)C)C.O.O.O.[K+]</chem>	[1]
Synonyms	BR-A-657, Fimasartan potassium salt hydrate (1:1:3)	[2][4]

## Physicochemical Properties

Key physicochemical properties of Fimasartan and its trihydrate salt are detailed in Table 2.

Property	Value	Citation
pKa	2.82	[2]
Solubility	Soluble in DMSO.	[3]
Appearance	Solid powder	[3]

## Experimental Protocols

This section outlines methodologies for the synthesis, purification, and analysis of **Fimasartan Potassium Trihydrate**.

## Synthesis and Purification

A representative synthesis route for Fimasartan is outlined below. This process involves several key steps, starting from commercially available precursors.<sup>[5][6][7][8]</sup>

**Step 1: N-alkylation** 2-n-butyl-5-ethoxycarbonylmethyl-4-hydroxy-6-methylpyrimidine is reacted with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazolium in the presence of a strong base like lithium hydride.<sup>[1]</sup>

**Step 2: Hydrolysis** The product from Step 1 is hydrolyzed using sodium hydroxide to yield the corresponding carboxylic acid derivative.<sup>[1]</sup>

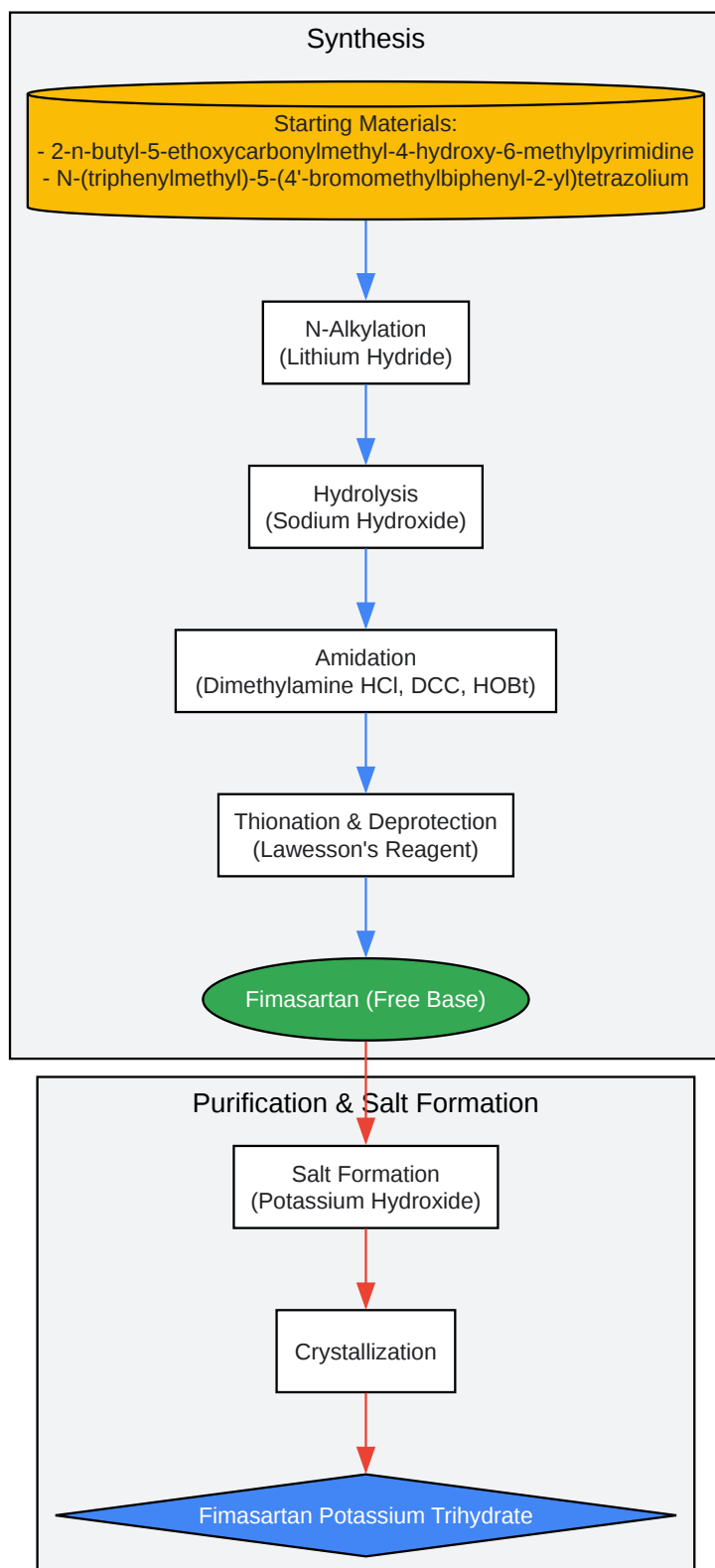
**Step 3: Amidation** The carboxylic acid is then amidated with dimethylamine hydrochloride in the presence of condensing agents such as DCC and HOBt.<sup>[1]</sup>

**Step 4: Thionation and Deprotection** The resulting amide undergoes a thionation reaction with Lawesson's reagent, which also facilitates the removal of the triphenylmethyl protecting group to yield Fimasartan.<sup>[1]</sup>

**Step 5: Salt Formation and Hydration** Fimasartan is then reacted with potassium hydroxide in a suitable solvent mixture (e.g., isopropyl alcohol and water) to form the potassium salt.<sup>[8]</sup>

Crystallization from an appropriate solvent system yields **Fimasartan Potassium Trihydrate**.

A generalized workflow for the synthesis and purification is depicted in the following diagram.



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### Synthesis and Purification Workflow

## Analytical Methods

Several analytical methods have been developed for the quantification of **Fimasartan Potassium Trihydrate** in bulk drug and pharmaceutical formulations.

Table 3: Analytical Methods for **Fimasartan Potassium Trihydrate**

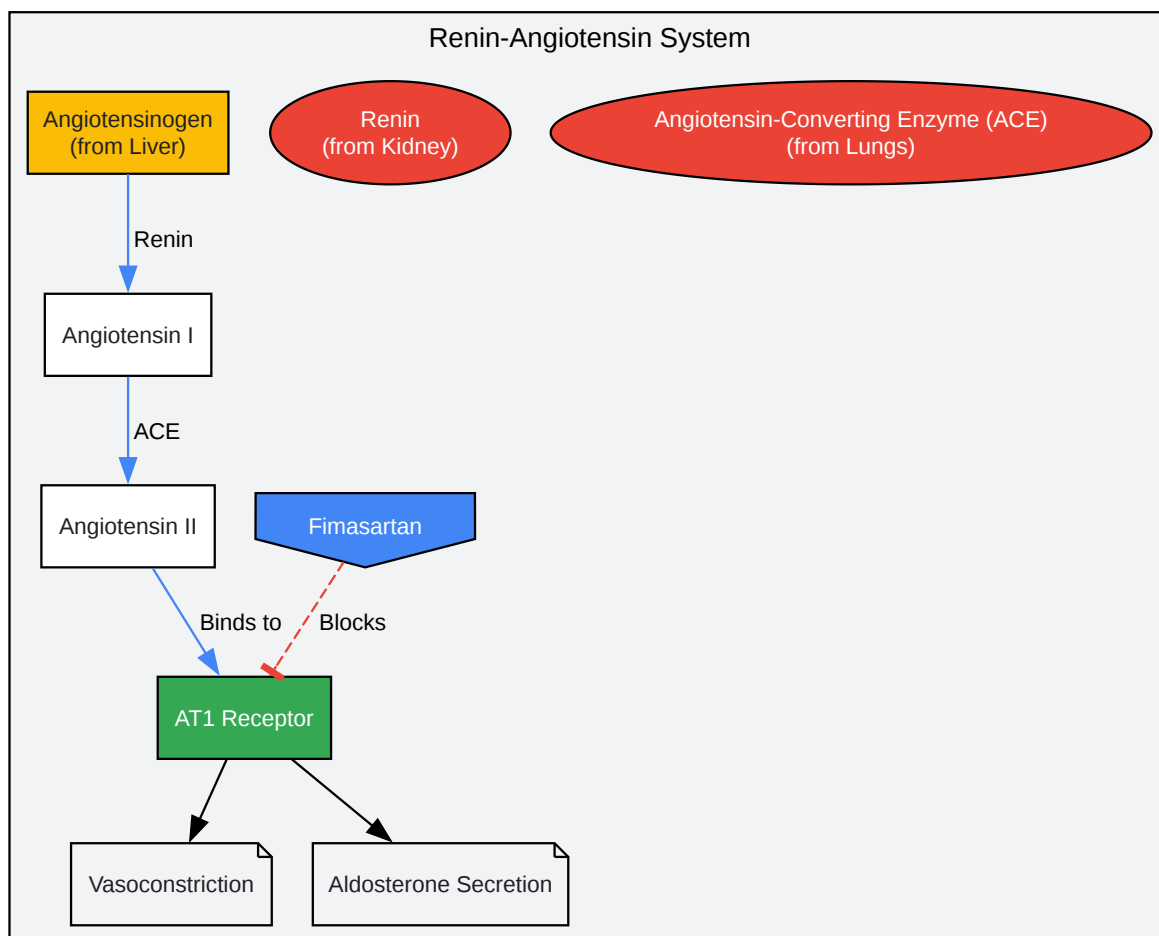
Method	Details	Citation
UV-Visible Spectrophotometry	Solvent: Methanol $\lambda_{\text{max}}$ : 265 nm Linearity Range: 5-25 $\mu\text{g/mL}$	[5]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)	Column: Prontosil C18 (250 mm $\times$ 4.6 mm, 5 $\mu\text{m}$ ) Mobile Phase: Gradient of Potassium Phosphate Buffer (pH 3) and Acetonitrile Flow Rate: 1.5 mL/min Detection: 230 nm	[9]
RP-HPLC (for simultaneous estimation with Cilnidipine)	Column: Symmetry C18 (150 mm $\times$ 4.6 mm, 5 $\mu\text{m}$ ) Mobile Phase: Methanol: Acetonitrile: Potassium Dihydrogen Phosphate buffer (pH 3) (60:05:35 v/v/v) Flow Rate: 1.0 mL/min Detection: 240 nm	[2]

## Mechanism of Action and Signaling Pathways

Fimasartan exerts its antihypertensive effects by selectively blocking the AT1 receptor, a key component of the Renin-Angiotensin System (RAS).

### The Renin-Angiotensin System (RAS)

The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Fimasartan intervenes in this pathway by preventing angiotensin II from binding to the AT1 receptor, thereby inhibiting vasoconstriction and aldosterone secretion. This leads to a reduction in blood pressure.[3][10][11][12][13][14]

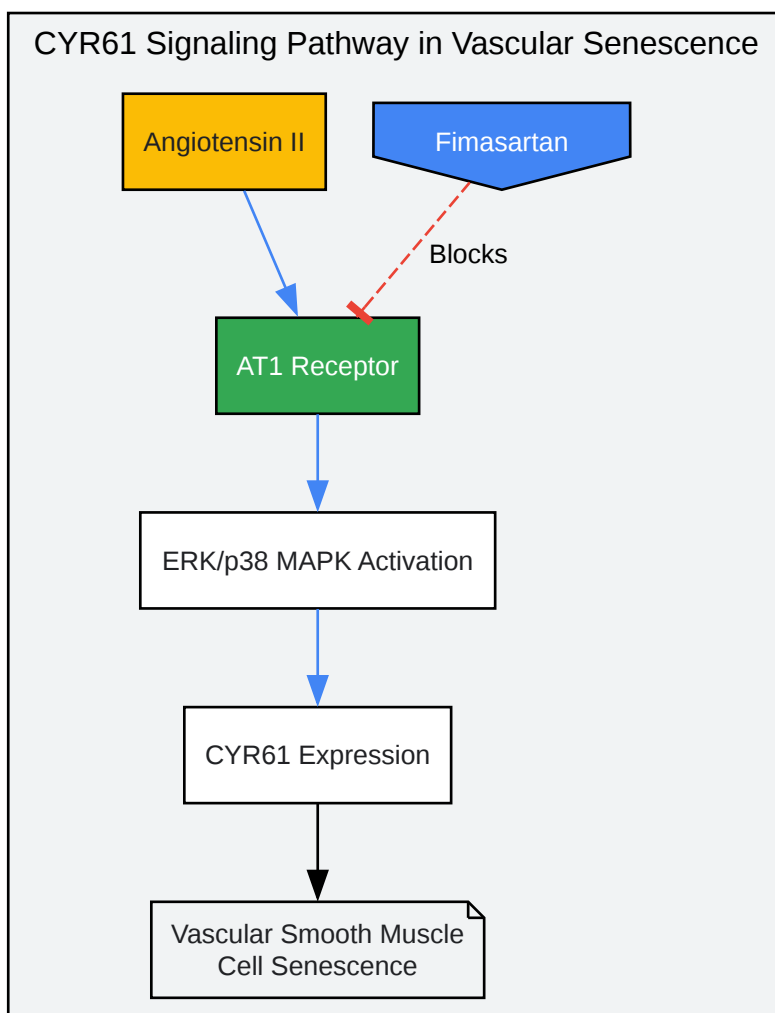


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#### Fimasartan's Action on the RAS

## CYR61 Signaling Pathway

Recent studies have shown that Fimasartan can protect against Angiotensin II-induced vascular senescence by inhibiting the CYR61 (Cysteine-rich angiogenic protein 61) signaling pathway. Angiotensin II induces the expression of CYR61, which in turn promotes cellular senescence. Fimasartan has been shown to block this effect.<sup>[15][16][17][18][19][20]</sup>



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Inhibition of CYR61 Pathway by Fimasartan

## Pharmacokinetics and Metabolism (ADME)

Fimasartan exhibits favorable pharmacokinetic properties suitable for a once-daily oral antihypertensive agent.

Table 4: ADME Properties of Fimasartan

Parameter	Description	Citation
Absorption	Rapidly absorbed following oral administration.	[8]
Distribution	-	-
Metabolism	Primarily metabolized by the liver, with the main active metabolite being Fimasartan-lysine (BR-A-657). The cytochrome P450 enzymes CYP3A4 and CYP2C9 are involved in further metabolism.	[1]
Excretion	Predominantly excreted through the hepatobiliary system, with less than 3% of the administered dose detected in the urine.	[21]
Half-life (t <sub>1/2</sub> )	7-10 hours in hypertensive patients.	[8]
Time to Peak Plasma Concentration (T <sub>max</sub> )	0.5-1.3 hours in hypertensive patients.	[8]

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